molecular formula C5H2BrClFN B079493 2-Bromo-5-chloro-3-fluoropyridine CAS No. 514797-97-8

2-Bromo-5-chloro-3-fluoropyridine

Cat. No. B079493
M. Wt: 210.43 g/mol
InChI Key: PYDGFYYLQFJQBZ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoropyridine is a halogen-rich pyridine derivative with potential as a valuable building block in medicinal chemistry research. The presence of bromine, chlorine, and fluorine atoms makes it a versatile intermediate for the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, employs halogen dance reactions, indicating a methodology that could potentially apply to 2-Bromo-5-chloro-3-fluoropyridine. This process involves magnesiation followed by trapping with electrophiles to generate pentasubstituted pyridines with desired functionalities (Wu et al., 2022).

Molecular Structure Analysis

While specific studies on the molecular structure of 2-Bromo-5-chloro-3-fluoropyridine are not available, density functional theory (DFT) calculations for related halogen-substituted pyridines provide insights into their geometry, vibrational frequencies, and molecular properties, suggesting that similar computational studies would reveal detailed molecular characteristics of 2-Bromo-5-chloro-3-fluoropyridine (Bilkan, 2018).

Chemical Reactions and Properties

Chemoselective functionalization studies of similar compounds demonstrate the potential for selective amination, where catalytic conditions afford exclusive substitution products. These findings highlight the reactivity of halogen atoms in facilitating selective chemical transformations, which would be relevant for 2-Bromo-5-chloro-3-fluoropyridine (Stroup et al., 2007).

Physical Properties Analysis

Investigations into the physical properties of halogen-substituted pyridines, such as density functional theory studies, offer insights into how solvent effects can influence molecular parameters like vibrational frequencies, suggesting that 2-Bromo-5-chloro-3-fluoropyridine's physical properties would also be significantly affected by solvent polarity (Bilkan, 2018).

Chemical Properties Analysis

The chemoselective amination of related compounds, leading to exclusive bromide substitution products under catalytic conditions, illustrates the chemical properties specific to the bromo and chloro groups. Such reactivity underscores the potential for 2-Bromo-5-chloro-3-fluoropyridine to undergo diverse chemical reactions, enabling the synthesis of various derivatives (Stroup et al., 2007).

Scientific Research Applications

  • Chemoselective Functionalization : 2-Bromo-5-chloro-3-fluoropyridine is used in chemoselective functionalization, where catalytic amination conditions lead to bromide substitution products. This functionalization is crucial in creating various compounds, particularly in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

  • Synthesis of Pentasubstituted Pyridines : The compound acts as a halogen-rich intermediate in synthesizing pentasubstituted pyridines, valuable in medicinal chemistry. It's achieved via halogen dance reactions and subsequent trapping with electrophiles (Wu, Porter, Frennesson, & Saulnier, 2022).

  • Creating Structural Manifolds : It is used to create diverse structural manifolds from a common precursor. The process includes hydrolysis and conversion into various pyridine derivatives, showcasing its versatility in structural transformations (Schlosser & Bobbio, 2002).

  • Versatile Synthesis of Disubstituted Pyridines : The compound is instrumental in synthesizing disubstituted fluoropyridines and pyridones, demonstrating its utility in creating compounds with specific substitutions and functionalities (Sutherland & Gallagher, 2003).

  • Radiofluorination and Radiosynthesis : It is used in radiosynthesis, particularly in creating fluoropyridines via radiofluorination and palladium-catalyzed amination. This application is significant in medical imaging techniques like Positron Emission Tomography (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

  • Vibrational Spectra Analysis : Research on the vibrational spectra of monosubstituted pyridines, including 2-Bromo-5-chloro-3-fluoropyridine, provides insights into their molecular structure and properties, crucial for various chemical applications (Green, Kynaston, & Paisley, 1963).

Safety And Hazards

The safety data sheet for 2-Bromo-5-chloro-3-fluoropyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

While specific future directions for 2-Bromo-5-chloro-3-fluoropyridine are not mentioned in the search results, it is noted that the demand for similar compounds has been steadily increasing due to their wide range of applications in the pharmaceutical industry .

properties

IUPAC Name

2-bromo-5-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDGFYYLQFJQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450094
Record name 2-Bromo-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-fluoropyridine

CAS RN

514797-97-8
Record name 2-Bromo-5-chloro-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chloro-3-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To solid 5-chloro-3-fluoro-2-hydroxypyridine (75 g, 0.51 mmol) was added melted POBr3 (150 g, 0.52 mmol). DMF (2 mL) was then added by pipet, and the mixture was heated at 130° C. for 1 h. The excess POBr3 was quenched by the careful addition of water to the reaction mixture at 0° C., and the resulting mixture was dissolved in a 2:1 mixture of EtOAc:water. The organic layer was washed three times with water and once with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The resulting yellow oil was passed through a plug of silica gel (10% Et2O:90% hexanes) to provide the title compound as a white solid (79.4 g, 74%). The product was characterized by 1H NMR.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Schlosser, C Bobbio - European Journal of Organic …, 2002 - Wiley Online Library
… Depending on the starting material, 2-bromo-5-chloro-3-fluoropyridine or 5-chloro-3-fluoro-2-iodopyridine, the yield attained was 71% and 94%, respectively. chemical structure image …
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
M Tissot, N Body, S Petit, J Claessens, C Genicot… - Organic …, 2018 - ACS Publications
… In contrast, a high level of regioselectivity (3d) was observed when 2-bromo-5-chloro-3-fluoropyridine was reacted with (3-cyano-3-methylcyclobutyl)iodozinc, despite a low conversion (…
Number of citations: 16 pubs.acs.org
W Meng, Z Pi, R Brigance, KA Rossi… - Journal of Medicinal …, 2021 - ACS Publications
This paper describes our continued efforts in the area of small-molecule apelin receptor agonists. Recently disclosed compound 2 showed an acceptable metabolic stability but …
Number of citations: 7 pubs.acs.org

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